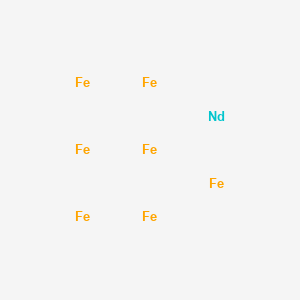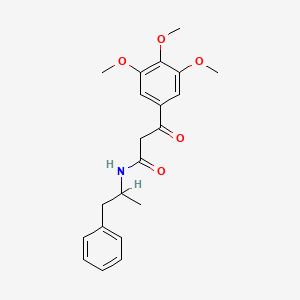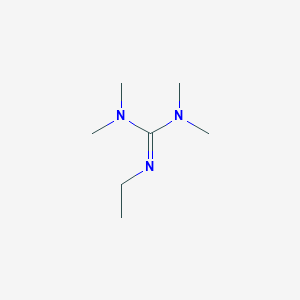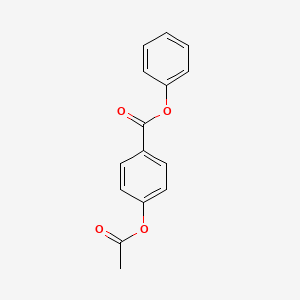
1,1,3-Trimethylsilolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3-Trimethylsilolane is an organosilicon compound that belongs to the family of silanes. It is characterized by the presence of silicon atoms bonded to organic groups. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Méthodes De Préparation
1,1,3-Trimethylsilolane can be synthesized through the hydrolysis of chlorodimethylsilane. This process involves the careful addition of water to chlorodimethylsilane, resulting in the formation of this compound and the liberation of hydrogen chloride. The reaction conditions typically require controlled temperatures and the presence of a catalyst to ensure efficient conversion.
Industrial production methods often involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the compound. The process may also include purification steps such as distillation to remove any impurities and obtain the desired product.
Analyse Des Réactions Chimiques
1,1,3-Trimethylsilolane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically leads to the formation of silanols or siloxanes.
Reduction: this compound can act as a reducing agent in the presence of catalysts such as platinum or palladium. This reaction is often used to reduce organic functional groups, such as carbonyl compounds, to their corresponding alcohols.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles. For example, it can react with chlorine to form chlorosilanes.
Common reagents and conditions used in these reactions include the use of solvents such as toluene or hexane, and reaction temperatures ranging from room temperature to elevated temperatures, depending on the specific reaction.
Applications De Recherche Scientifique
1,1,3-Trimethylsilolane has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds. It is also employed in the production of polymers and resins.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to enhance their stability and reactivity.
Medicine: this compound is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of silicone-based materials, such as sealants, adhesives, and coatings. The compound’s reactivity and stability make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 1,1,3-Trimethylsilolane involves its ability to form stable bonds with organic and inorganic molecules. The silicon atoms in the compound can interact with various functional groups, leading to the formation of new chemical bonds. This reactivity is often facilitated by the presence of catalysts, which enhance the rate and selectivity of the reactions.
The molecular targets and pathways involved in the compound’s action include the interaction with carbonyl groups, halogens, and other nucleophiles. These interactions result in the formation of new compounds with desired properties and functionalities.
Comparaison Avec Des Composés Similaires
1,1,3-Trimethylsilolane can be compared with other similar compounds, such as:
1,1,3,3-Tetramethyldisiloxane: This compound is also a silane and is known for its use as a reducing agent in organic synthesis. It has similar reactivity but differs in its molecular structure and specific applications.
Trimethylsilyl chloride: This compound is used as a reagent in the protection of hydroxyl groups in organic synthesis. It has a different reactivity profile compared to this compound.
Hexamethyldisiloxane: This compound is used as a solvent and a reagent in various chemical reactions. It has a higher molecular weight and different physical properties compared to this compound.
The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
17936-93-5 |
|---|---|
Formule moléculaire |
C7H16Si |
Poids moléculaire |
128.29 g/mol |
Nom IUPAC |
1,1,3-trimethylsilolane |
InChI |
InChI=1S/C7H16Si/c1-7-4-5-8(2,3)6-7/h7H,4-6H2,1-3H3 |
Clé InChI |
LHLSVNMUDNLVFS-UHFFFAOYSA-N |
SMILES canonique |
CC1CC[Si](C1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene](/img/structure/B14708374.png)



![ethyl N-[3-amino-6-(ethoxycarbonylamino)-4-[[2-hydroxy-3-(N-methylanilino)propyl]amino]pyridin-2-yl]carbamate](/img/structure/B14708395.png)







